4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-14-13(16(18,19)20)8-21-15(17)22-14/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJDGAUPKXAFK-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=NC(=NC=C1C(F)(F)F)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine derivative is reacted with a trifluoromethylating agent under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a benzaldehyde derivative.
Scientific Research Applications
Anticancer Activity
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine has been identified as a potential cyclin-dependent kinase (CDK) inhibitor. CDKs are essential for cell cycle regulation, and their inhibition can lead to anti-cancer effects. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-tumor agent.
Case Study: In Vitro Testing
In studies involving several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer), the compound demonstrated varying degrees of cytotoxicity. The results indicated that while it showed promise, it was less potent than established chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
Recent studies have evaluated the antifungal and insecticidal activities of pyrimidine derivatives similar to this compound. Compounds synthesized with similar structures exhibited antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds showing inhibition rates comparable to commercial fungicides .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| Compound A | B. cinerea | 96.76 |
| Compound B | S. sclerotiorum | 82.73 |
| Compound C | C. gloeosporioides | 69.75 |
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and metabolic stability . The chloro group can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine derivatives with chloro and trifluoromethyl substituents are widely explored in medicinal and synthetic chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Findings from Comparative Analysis
Substituent Positioning and Bioactivity: The 2-chloro-5-trifluoromethyl motif (common in all compounds) enhances electrophilicity and metabolic stability, making it valuable in kinase inhibitors and antiviral agents .
Structural Complexity and Applications :
- Fused-ring systems (e.g., pyrazolo[1,5-a]pyrimidine in ) exhibit enhanced binding to purine receptors but suffer from synthetic complexity .
- Nucleoside analogs (e.g., and ) prioritize modifications at the sugar moiety for antiviral activity, whereas the target compound’s benzyloxypropoxy chain may enhance membrane permeability .
Physicochemical Properties :
- The target compound’s high molecular weight (360.76) and logP (predicted ~3.5) suggest moderate solubility but strong lipid bilayer penetration, contrasting with smaller analogs like 2-chloro-5-(trifluoromethyl)pyrimidine (MW: 180.53), which prioritize reactivity over bioavailability .
Commercial Availability :
- The target compound is marketed as a research intermediate , whereas analogs like 5-fluoro-2',3'-dideoxycytidine are advanced candidates with documented therapeutic applications .
Biological Activity
The compound 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. Its structure includes a chloro group and a trifluoromethyl substituent, alongside a benzyloxy and propoxy side chain, which contribute to its unique pharmacological properties.
- Molecular Formula : C₁₆H₁₆ClF₃N₂O₂
- CAS Number : 1223498-50-7
- Structural Features :
- Pyrimidine ring with chloro and trifluoromethyl groups.
- Benzyloxy and propoxy substituents enhancing solubility and bioactivity.
The primary mechanism of action for this compound is its role as a CDK inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to significant anti-cancer effects. The compound's ability to bind to CDK enzymes disrupts the cell cycle progression in cancer cells, leading to apoptosis.
Anticancer Properties
Research indicates that This compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HCT116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 |
These values indicate that the compound has promising activity against these cancer types, suggesting its potential as an anti-tumor agent.
Mechanistic Studies
Interaction studies have focused on understanding how this compound binds to CDKs. For example, molecular docking simulations have shown strong binding affinities to CDK2 and CDK4, which are pivotal in regulating the G1-S transition in the cell cycle. This binding leads to the inhibition of kinase activity, thereby preventing cell division in cancer cells.
Case Studies
A notable case study involved the administration of this compound in vitro against various human cancer cell lines. The results indicated not only a reduction in cell viability but also an increase in apoptotic markers such as caspase activation and PARP cleavage, further supporting its role as an effective anticancer agent.
Comparative Analysis with Similar Compounds
The unique structural features of This compound allow it to exhibit enhanced potency compared to structurally similar compounds. The following table highlights comparisons with other pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyrimidine | Chloro and trifluoromethyl groups | Potential CDK inhibition |
| 4-(Benzyloxy)-5-fluoropyrimidine | Fluoro group instead of trifluoromethyl | Antitumor activity |
| 4-Amino-5-(trifluoromethyl)pyrimidine | Amino substituent at position 4 | Antiviral properties |
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting solvents (e.g., dichloromethane or DMSO for intermediate stability) and temperature control (e.g., 0–5°C for sensitive steps like chlorination). Catalytic agents, such as trifluoromethylation catalysts, and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical. Reaction progress should be monitored using HPLC or LC-MS to identify byproducts .
Q. How can the stereochemistry and crystal structure of this compound be validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For stereochemical confirmation, compare experimental dihedral angles (e.g., C–N–N–C torsion angles) with density functional theory (DFT)-optimized structures. NMR coupling constants (e.g., ) and NOESY correlations can further validate spatial arrangements .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability testing in different solvents (e.g., DMSO, MeOH) and temperatures (-20°C to 25°C) is essential. Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolytic or oxidative byproducts. Protect from light if the trifluoromethyl group shows UV sensitivity .
Q. How can researchers assess the reactivity of the chloro and trifluoromethyl groups in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, acetonitrile) at controlled temperatures. Monitor reaction progress via NMR to track trifluoromethyl group retention. Computational modeling (e.g., DFT for transition-state analysis) can predict regioselectivity .
Advanced Research Questions
Q. What experimental design strategies are recommended for evaluating biological activity, such as kinase inhibition?
- Methodological Answer : Use structure-activity relationship (SAR) studies with analogs (e.g., replacing benzyloxy with methoxy). Employ fluorescence-based kinase assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM). Pair with molecular docking (AutoDock Vina) using X-ray-derived ligand conformations to validate binding modes .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. DFT predictions) be resolved?
- Methodological Answer : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric equilibria. Use dynamic NMR to detect slow-exchange processes. Validate DFT parameters (e.g., solvent model, basis set) against known crystal structures. Cross-check with 2D NMR (HSQC, HMBC) for ambiguous assignments .
Q. What computational approaches are effective for modeling the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and free-energy perturbation (FEP) to assess binding affinities. Use QM/MM hybrid methods for electronic interactions involving the trifluoromethyl group. Validate with experimental IC values from enzyme inhibition assays .
Q. How can researchers design comparative studies to evaluate the impact of stereoisomerism on pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
